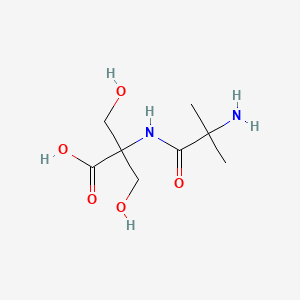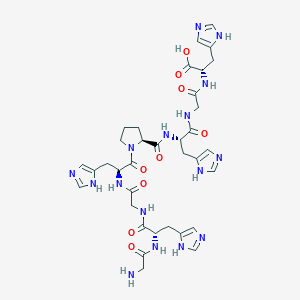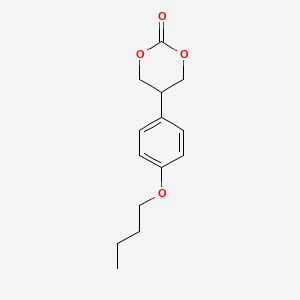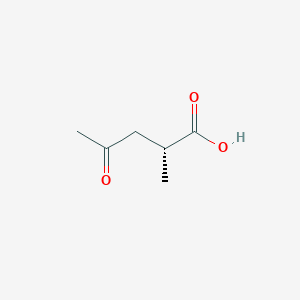
9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine is a complex organic compound belonging to the carbazole family. Carbazoles are known for their unique structural properties and are widely used in various fields, including organic electronics, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine typically involves multi-step organic reactions. The initial step often includes the alkylation of carbazole to introduce the ethyl groups. This is followed by a series of coupling reactions to attach the phenyl and additional carbazole moieties. Common reagents used in these reactions include alkyl halides, palladium catalysts, and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated compounds .
Aplicaciones Científicas De Investigación
9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mecanismo De Acción
The mechanism of action of 9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
9-Ethylcarbazole: A simpler analog with similar structural features but lacking the additional phenyl and carbazole moieties.
9-Ethyl-N-(9-ethyl-9H-carbazol-3-yl)-N-m-tolyl-9H-carbazol-3-amine: Another complex carbazole derivative with a different substitution pattern.
Uniqueness
9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions and stability.
Propiedades
Número CAS |
188904-90-7 |
|---|---|
Fórmula molecular |
C34H29N3 |
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
9-ethyl-N-(9-ethylcarbazol-3-yl)-N-phenylcarbazol-3-amine |
InChI |
InChI=1S/C34H29N3/c1-3-35-31-16-10-8-14-27(31)29-22-25(18-20-33(29)35)37(24-12-6-5-7-13-24)26-19-21-34-30(23-26)28-15-9-11-17-32(28)36(34)4-2/h5-23H,3-4H2,1-2H3 |
Clave InChI |
IWTLUMDBUPLDFD-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)N(C3=CC=CC=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C7=CC=CC=C71 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-oxo-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12576523.png)
![2,3,4,5,5a,6,7,8-Octahydrocyclopenta[b]azepine 1-oxide](/img/structure/B12576528.png)
![(5S)-7-[(S)-4-Methylbenzene-1-sulfinyl]dodeca-6,8-dien-5-ol](/img/structure/B12576531.png)



![1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester](/img/structure/B12576559.png)
![N-Benzoyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B12576560.png)
![Thiourea, N,N''-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N'-butyl-](/img/structure/B12576561.png)


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucyl-O-prop-2-en-1-yl-L-tyrosine](/img/structure/B12576580.png)


